(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Catalog No.
S1938528
CAS No.
312693-81-5
M.F
C16H20O7
M. Wt
324.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-...

CAS Number

312693-81-5

Product Name

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

InChI

InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13+,14+,15-,16-;/m1./s1

InChI Key

GFPMJKVBHWMQGT-WKILGUOFSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.O
  • Carbohydrate chemistry: The compound possesses a six-membered ring with multiple hydroxyl groups, a characteristic structure of carbohydrates. Researchers might investigate its potential as a chiral scaffold for the design of carbohydrate mimics or inhibitors of enzymes that interact with carbohydrates [].

  • Asymmetric synthesis: The presence of multiple stereocenters (designated by R and S) suggests the molecule's potential as a chiral ligand in asymmetric synthesis reactions. These reactions are crucial for producing enantiopure drugs and other molecules [].

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol; hydrate is a complex organic molecule characterized by a unique stereochemistry and functional groups that suggest potential biological activity. It features a naphthalene moiety linked to an oxane (tetrahydrofuran) structure, with hydroxymethyl and triol functionalities. The specific stereochemical configuration indicated by the R and S notations implies that this compound may exhibit distinct chemical properties and biological interactions due to its three-dimensional arrangement.

The chemical reactivity of this compound can be analyzed through various biochemical pathways. Given its hydroxyl groups, it may participate in hydrolysis reactions, where water is used to break chemical bonds. This is particularly relevant in metabolic pathways involving carbohydrate metabolism and lipid digestion. Additionally, the presence of the naphthalene ring suggests potential for oxidation-reduction reactions, which are crucial in energy transfer processes within biological systems

The biological activity of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol can be predicted using computational models such as the PASS (Prediction of Activity Spectra for Substances) program. This compound's structure suggests it could interact with various biological targets, possibly exhibiting antioxidant, anti-inflammatory, or antimicrobial properties. The specific interactions would depend on its affinity for enzymes or receptors involved in these pathways .

The synthesis of this compound may involve several organic chemistry techniques, including:

  • Protective Group Strategies: Protecting hydroxyl groups during synthesis to prevent unwanted reactions.
  • Nucleophilic Substitution: Utilizing nucleophiles to introduce the naphthalene moiety onto the oxane structure.
  • Reduction Reactions: Converting carbonyl groups to hydroxyls to form the triol structure.

Each step would require careful optimization to ensure yield and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its predicted biological activities.
  • Cosmetics: Its antioxidant properties may be beneficial in skincare formulations.
  • Agriculture: Could serve as a natural pesticide or growth regulator based on its biological activity against pathogens.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate cytotoxicity and efficacy against specific cell lines.
  • Metabolic Profiling: To understand how this compound is processed within biological systems.

These studies would provide insights into its therapeutic potential and safety profile.

Similar compounds can be categorized based on their structural features and biological activities. Some notable examples include:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl group and pyridineAntagonist for mGluR5
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant, anti-inflammatory
ResveratrolStilbene structure with hydroxyl groupsAntioxidant, cardioprotective
CurcuminDiarylheptanoid with multiple reactive sitesAnti-inflammatory, anticancer

The uniqueness of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol lies in its specific stereochemistry and the combination of naphthalene with an oxane structure. This distinct arrangement may lead to unique interactions within biological systems that differ from those observed with similar compounds.

Dates

Modify: 2024-04-14

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